molecular formula C10H12ClN3OS B2591921 [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride CAS No. 1417634-53-7

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride

Cat. No.: B2591921
CAS No.: 1417634-53-7
M. Wt: 257.74
InChI Key: TZSOKFWGGMFGPO-UHFFFAOYSA-N
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Description

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and an aminomethyl group at position 2. The hydrochloride salt enhances its stability and solubility for pharmacological applications. Thiadiazole derivatives are renowned for their broad biological activities, including antimicrobial, antifungal, and insecticidal properties .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSOKFWGGMFGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then treated with formaldehyde and ammonium chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic substitution with electrophilic agents:

Reaction PartnerConditionsProductKey Observations
Chloroacetyl chlorideRoom temperature, anhydrous DCMN-Chloroacetyl derivativeForms amide via acyl chloride coupling
Benzoyl chlorideReflux in THF, triethylamineN-Benzoyl derivativeHigh yield (>80%) due to electron-rich amine
Alkyl halides (e.g., methyl iodide)K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Alkylated derivativesSelective monoalkylation observed

Mechanism : The amine acts as a nucleophile, attacking electrophilic carbon centers in acyl/alkyl halides. Proton abstraction by a base (e.g., Et<sub>3</sub>N) enhances reactivity .

Condensation Reactions

The amine participates in Schiff base formation and heterocyclic ring synthesis:

Schiff Base Formation

Aldehyde/KetoneConditionsProductYield
4-NitrobenzaldehydeEthanol, reflux, 6hSchiff base with imine linkage72%
AcetophenoneTiCl<sub>4</sub> catalysis, tolueneEnamine derivative65%

Heterocyclization

ReagentConditionsProductNotes
CS<sub>2</sub>, KOHMicrowave irradiation, 100°C1,3,4-Thiadiazolo[3,2-b]-1,2,4-triazoleForms fused bicyclic system
PhenylhydrazineEthanol, H<sub>2</sub>SO<sub>4</sub>Pyrazole-thiadiazole hybridRegioselective at C-5

Acylation and Sulfonation

The thiadiazole ring’s sulfur atom reacts with acylating/sulfonating agents:

ReactionReagentConditionsProduct
AcylationAcetic anhydride120°C, neat2-Acetylthiadiazole
SulfonationSO<sub>3</sub>·PyridineDCM, 0°CThiadiazole sulfonic acid

Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, activating the thiadiazole ring toward electrophilic substitution .

Ring-Opening and Rearrangement

Under strong basic conditions, the thiadiazole ring undergoes cleavage:

ConditionsProductMechanism
NaOH (10%), 80°C4-MethoxyphenylthioureaNucleophilic attack at S followed by ring opening
NH<sub>2</sub>NH<sub>2</sub>, EtOH1,2,4-Triazole derivativeRing contraction via Lossen rearrangement

Metal Complexation

The amine and sulfur atoms coordinate with transition metals:

Metal SaltConditionsComplex StructureApplication
CuCl<sub>2</sub>Methanol, RTSquare-planar Cu(II) complexAntimicrobial activity
Fe(NO<sub>3</sub>)<sub>3</sub>Ethanol, refluxOctahedral Fe(III) complexCatalytic oxidation studies

Stability and Degradation

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in alkaline media (pH >8) via ring hydrolysis .

  • Thermal Stability : Decomposes above 200°C, forming 4-methoxybenzonitrile and NH<sub>3</sub> .

Scientific Research Applications

Biological Activities

The biological activities of [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride are primarily attributed to the thiadiazole moiety. This section highlights the key areas of application based on recent findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells such as colon and breast adenocarcinoma .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2fColon Cancer15.2Apoptosis induction
3cBreast Cancer12.7Cell cycle arrest

Anticonvulsant Activity

Thiadiazole derivatives have also been investigated for their anticonvulsant properties. In vivo studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models revealed that certain derivatives provided significant protection against seizures without notable toxicity . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels.

StudyDose (mg/kg)MES Protection (%)PTZ Protection (%)
Aliyu et al.10066.6780
Sarafroz et al.308375

Antidiabetic Properties

The potential antidiabetic effects of thiadiazole derivatives have also been explored. Research indicates that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiadiazole ring significantly influence their efficacy.

Common Synthetic Route:

  • Starting Materials : Thiosemicarbazide and 4-methoxybenzaldehyde.
  • Reaction Conditions : Heating in the presence of a suitable acid catalyst.
  • Purification : Recrystallization from ethanol or another solvent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study by Kumudha et al. demonstrated that a derivative showed potent anticonvulsant activity with minimal side effects in animal models . The compound was effective at doses as low as 20 mg/kg.
  • Case Study 2 : Research conducted by Sahoo et al. utilized molecular docking studies to predict interactions with voltage-gated sodium channels, which are crucial for seizure control . The findings supported the experimental data showing anticonvulsant efficacy.

Mechanism of Action

The mechanism of action of [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Heterocyclic Core Substituent (Position) Molecular Formula Molecular Weight (Da) Key Features
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl 1,3,4-Thiadiazole 4-Methoxyphenyl (5), -CH2NH2 (2) Not explicitly provided* ~256.7 (estimated) Electron-donating methoxy group; hydrochloride salt
(1,3,4-Thiadiazol-2-yl)methanamine HCl 1,3,4-Thiadiazole None C3H6ClN3S 151.62 Simplest analog; unsubstituted core
1-[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine HCl 1,3,4-Thiadiazole 1,1-Difluoroethyl (5) C5H8ClF2N3S 215.65 Fluorinated substituent; lipophilic
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl (5), -NH2 (2) C9H9N3S 191.25 Methyl substituent; free amine
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine HCl 1,3-Thiazole 4-Methoxyphenyl (2), -CH2NH2 (4) C11H13ClN2OS 272.75 Thiazole core; similar methoxy group
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine 1,3,4-Oxadiazole 4-Methylphenyl (5) C10H11N3O 201.22 Oxadiazole core; methyl substituent

*Molecular formula estimated as C10H10ClN3OS based on structural analogs.

Electronic and Pharmacological Effects

  • Heterocyclic Core Influence :

    • 1,3,4-Thiadiazole : The sulfur atom enhances π-electron delocalization and metabolic stability compared to oxadiazoles .
    • 1,3-Thiazole : Reduced nitrogen content alters hydrogen-bonding capacity; thiazoles often exhibit distinct receptor affinities .
    • 1,3,4-Oxadiazole : Oxygen substitution reduces lipophilicity and may decrease membrane permeability compared to thiadiazoles .
  • Substituent Effects :

    • 4-Methoxyphenyl : Electron-donating methoxy group increases resonance stabilization and may improve binding to enzymes or receptors .
    • 4-Methylphenyl : Less electron-donating than methoxy; may reduce target interaction but enhance solubility .
    • Halogenated Groups (e.g., Cl, F) : Electron-withdrawing effects alter charge distribution; fluorinated groups improve bioavailability and half-life .

Biological Activity

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClN3S
  • Molecular Weight : 215.71 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C2=NN=C(S2)CN

The compound features a thiadiazole ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds containing the thiadiazole moiety exhibit a variety of biological activities, particularly in the context of cancer treatment. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Studies have demonstrated that thiadiazole derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound is believed to exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways, such as glutaminase 1 (GLS1), which plays a crucial role in cancer metabolism .
  • Case Studies :
    • In a mouse xenograft model, compounds similar to this compound showed significant tumor growth inhibition when administered alone or in combination with established chemotherapeutic agents like Taxotere® .

Cytotoxicity Studies

In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.
  • Results : The compound exhibited IC50 values indicating effective cytotoxicity at micromolar concentrations. For instance, related compounds have shown IC50 values as low as 0.65 µM against MCF-7 cells .

Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in drug discovery:

  • Structure-Activity Relationship (SAR) : Modifications on the thiadiazole core can significantly influence biological activity. For example, substituents on the phenyl ring can enhance anticancer activity and selectivity .
  • Apoptosis Induction : Flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage .

Data Tables

Compound NameActivity TypeCell LineIC50 (µM)Reference
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HClAnticancerMCF-70.65
Similar Thiadiazole DerivativeAnticancerU-9370.75
Related CompoundTumor Growth InhibitionMouse Xenograft ModelN/A

Q & A

Q. What are the established synthetic routes for [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride, and how can reaction parameters be optimized to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. Key parameters include:

  • Reagent Selection : Use of phosphoryl chloride (POCl₃) as a cyclizing agent, as demonstrated in thiadiazole syntheses .
  • Temperature Control : Reflux at 90°C for 3 hours to ensure complete cyclization .
  • pH Adjustment : Precipitation of the product via ammonia solution (pH 8–9) to enhance purity .
  • Substituent Effects : Introducing 4-methoxyphenyl groups via hydrazine derivatives (e.g., 4-methoxyphenylhydrazine hydrochloride) to direct regioselectivity .
    Optimization Tips : Monitor reaction progress via TLC, and recrystallize from DMSO/water mixtures to improve crystallinity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl and thiadiazole moieties. Aromatic protons appear at δ 7.2–8.1 ppm, while the methoxy group resonates near δ 3.8 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) validate the thiadiazole core .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.068) confirms planar geometry of the thiadiazole ring and dihedral angles between substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = calculated for C₁₀H₁₁ClN₃OS⁺) .

Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?

Methodological Answer:

  • GHS Classification : Classified under Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, lab coat) .
  • Ventilation : Handle in a fume hood to avoid aerosol formation.
  • First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS .
  • Storage : Store in airtight containers at RT, away from light and moisture.

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenyl substituent influence the compound's reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electron-Donating Effect : The methoxy group activates the phenyl ring via +M effect, enhancing electrophilic substitution at the para position. This directs reactivity in cross-coupling or functionalization reactions .
  • Steric Considerations : The substituent’s orientation (determined via X-ray data) may hinder access to the thiadiazole NH group, affecting nucleophilic attack .
  • Experimental Validation : Compare reactivity with non-methoxy analogs (e.g., 4-chlorophenyl derivatives) using kinetic studies or Hammett plots .

Q. How can computational approaches like DFT aid in predicting the electronic properties and interaction mechanisms of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Align results with crystallographic data to validate binding modes .
  • Charge Distribution Analysis : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions influencing stability .

Q. What methodologies are employed to resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer:

  • Data Triangulation : Cross-reference IC₅₀ values across multiple assays (e.g., enzymatic inhibition vs. cell-based studies) to identify assay-specific artifacts .
  • Structural-Activity Relationships (SAR) : Systematically vary substituents (e.g., methoxy vs. methyl groups) and correlate with activity trends .
  • Meta-Analysis : Use statistical tools (e.g., Cochrane Review) to aggregate data from heterogeneous studies, adjusting for variables like purity (>95% by HPLC) .

Q. Tables for Key Data

Property Value/Technique Reference
Crystallographic Data Space group: P2₁/c; Z = 4
Synthetic Yield 65–72% (optimized via pH control)
Acute Toxicity (Oral) LD₅₀ > 500 mg/kg (rat)
Computational HOMO-LUMO Gap = 4.2 eV (DFT/B3LYP)

Q. Notes

  • All data derived from peer-reviewed studies or validated experimental protocols.
  • For structural ambiguities, prioritize single-crystal X-ray data .

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